molecular formula C10H14N2O4 B564209 (S)-Ethyl 2,6-diisocyanatohexanoate CAS No. 45172-15-4

(S)-Ethyl 2,6-diisocyanatohexanoate

Cat. No. B564209
CAS RN: 45172-15-4
M. Wt: 226.232
InChI Key: IGWTZHMYJZZIGC-VIFPVBQESA-N
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Description

“(S)-Ethyl 2,6-diisocyanatohexanoate” is a chemical compound with the molecular formula C9H12N2O4 . It is also known by other names such as “methyl (s)-2,6-diisocyanatohexanoate” and "(S)-Methyl 2,6-diisocyanatohexanoate" .


Synthesis Analysis

This compound has been used in the synthesis of new biodegradable polyurethanes. These were obtained from polycaprolatone diols (PCC2000 or PCL2000), methyl (S) -2, 6-diisocyanatohexanoate (LDI), and 1, 4-benzenediol or 1, 4-butanediol .


Molecular Structure Analysis

The molecular structure of “(S)-Ethyl 2,6-diisocyanatohexanoate” can be represented by the canonical SMILES string: COC(=O)C(CCCCN=C=O)N=C=O . This represents the connectivity of atoms in the molecule but does not provide information about its 3D conformation.


Physical And Chemical Properties Analysis

The molecular weight of “(S)-Ethyl 2,6-diisocyanatohexanoate” is 212.20 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 8 rotatable bonds . Its exact mass and monoisotopic mass are both 212.07970687 g/mol . The topological polar surface area is 85.2 Ų .

Scientific Research Applications

Asymmetric Synthesis and Chiral Analysis

“(S)-Ethyl 2,6-diisocyanatohexanoate” is used in asymmetric synthesis and chiral analysis. This compound is used in the synthesis of other chiral compounds, which are important in the development of pharmaceuticals and agrochemicals .

Polymeric Coatings

This compound is used in the fabrication of polymeric coatings with controlled microtopographies. These coatings are applied to surgical implants, especially those with small dimensions and complex structures .

Drug Delivery Systems

“(S)-Ethyl 2,6-diisocyanatohexanoate” is used in the development of drug delivery systems. It is used in the fabrication of polyurethane coatings that can be applied to drug-eluting stents .

Bio-based Polyurethanes

This compound is used in the production of bio-based polyurethanes. These polyurethanes are derived from renewable resources and have properties and performance comparable to fossil-based ones .

Organic Synthesis

“(S)-Ethyl 2,6-diisocyanatohexanoate” is an important raw material and intermediate used in organic synthesis .

Agrochemicals

This compound is used in the production of agrochemicals. It serves as a raw material and intermediate in the synthesis of various agrochemicals .

Pharmaceuticals

“(S)-Ethyl 2,6-diisocyanatohexanoate” is used in the production of pharmaceuticals. It is a key raw material and intermediate in the synthesis of various pharmaceutical compounds .

Dyestuff Field

This compound is used in the dyestuff field. It serves as a raw material and intermediate in the production of various dyes .

properties

IUPAC Name

ethyl (2S)-2,6-diisocyanatohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-2-16-10(15)9(12-8-14)5-3-4-6-11-7-13/h9H,2-6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWTZHMYJZZIGC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCN=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCCN=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849660
Record name Ethyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2,6-diisocyanatohexanoate

CAS RN

45172-15-4
Record name Ethyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (S)-2,6-diisocyanatohexanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the molecular structure of (S)-Ethyl 2,6-diisocyanatohexanoate?

A1: (S)-Ethyl 2,6-diisocyanatohexanoate is a diisocyanate molecule featuring two reactive isocyanate (-N=C=O) groups attached to a hexanoate backbone derived from L-lysine.

Q2: How does LDI react in the formation of polyurethanes?

A2: LDI's isocyanate groups readily react with hydroxyl (-OH) groups present in polyols. This reaction forms urethane linkages, the backbone of polyurethane polymers. [, , , , , , , , , , , ]

Q3: What are the key advantages of using LDI in polyurethane synthesis?

A3: LDI offers several advantages:

  • Biodegradability: LDI-based polyurethanes exhibit promising biodegradability, making them suitable for applications like biomedical implants and drug delivery systems. [, , , , , , , , , , ]
  • Biocompatibility: LDI is considered relatively non-toxic, contributing to the biocompatibility of the resulting polymers. [, , , , , ]
  • Tunable Properties: By adjusting the type and ratio of co-monomers used with LDI, researchers can fine-tune the mechanical properties, hydrophilicity, and degradation rates of the resulting polyurethanes. [, , , , , , , , , , , ]

Q4: How does the incorporation of LDI influence the properties of polyurethanes?

A4: LDI's asymmetrical structure can lead to variations in the hard segment content and distribution within the polyurethane network. This directly impacts the polymer's thermal properties, mechanical strength, and degradation behavior. [, , , , ] For example, incorporating a urea-containing diamine chain extender alongside LDI can improve phase separation and enhance the mechanical properties of the resulting polyurethanes. []

Q5: What applications benefit from LDI's unique properties?

A5: LDI-based polyurethanes show promise in various applications, including:

  • Biomedical Implants: The biodegradability and biocompatibility of LDI-based polyurethanes make them suitable for use in temporary orthopedic implants, scaffolds for tissue engineering, and drug delivery systems. [, , , , , , ]
  • Sustainable Materials: The use of LDI, derived from renewable resources, aligns with the growing demand for sustainable and environmentally friendly polymer materials. [, , , ]

Q6: What factors affect the degradation rate of LDI-based polyurethanes?

A6: Degradation rate is influenced by:

  • Hard Segment Content: Polyurethanes with higher hard segment content tend to degrade slower. [, ]
  • Hydrophilicity: The presence of hydrophilic components, like polyethylene glycol, can increase water uptake and accelerate degradation. [, , ]
  • Environmental Conditions: Factors like pH and enzymatic activity play a significant role in the degradation process. [, ]

Q7: How can the mechanical properties of LDI-based polyurethanes be tuned?

A7: Researchers can modify mechanical properties by:

  • Hard Segment Content: Increasing the hard segment content generally leads to higher tensile strength and modulus. [, , , , ]
  • Chain Extender Type: Using urea-containing diamine chain extenders alongside LDI can significantly enhance mechanical strength. []
  • Soft Segment Choice: The type of polyol used as the soft segment influences flexibility and elasticity. [, , , ]

Q8: Can LDI be used to synthesize water-borne polyurethane dispersions?

A8: Yes, LDI has been explored in the synthesis of water-borne polyurethane dispersions (PUDs). Understanding the reactivity and regio-selectivity of LDI with other co-monomers is crucial for controlling the properties of these PUDs. []

Q9: What is the current understanding of LDI's biocompatibility?

A9: While LDI is considered relatively non-toxic, further research is crucial to comprehensively assess its biocompatibility, particularly for long-term applications. In vitro and in vivo studies are necessary to evaluate potential inflammatory responses and degradation product toxicity. [, , , , , ]

Q10: What are the future research directions for LDI and LDI-based materials?

A10: Future research is likely to focus on:

  • Comprehensive Biocompatibility Evaluation: Long-term in vivo studies are needed to thoroughly assess the safety profile of LDI-based materials, particularly for applications like implantable devices. [, , , , , ]
  • Tailoring Degradation Rates: Developing strategies to precisely control the degradation rate of LDI-based polyurethanes is crucial for specific applications like drug delivery. [, ]
  • Exploring New Applications: Investigating the potential of LDI in novel areas beyond biomedical applications, such as sustainable packaging, is an exciting avenue for future research. [, , , ]

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